N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-22-8-6-18-11-5-4-10(25(16,20)21)9-13(11)24-15(18)17-14(19)12-3-2-7-23-12/h2-5,7,9H,6,8H2,1H3,(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTBKVJWOXDEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the sulfamoyl group, and the coupling with the furan-2-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is explored for its therapeutic potential. Researchers are particularly interested in its ability to modulate biological pathways and its potential as a treatment for various diseases.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Table 1: Key Structural and Functional Differences
Implications:
- Solubility : The target compound’s sulfamoyl and 2-methoxyethyl groups likely improve aqueous solubility compared to CF₃-containing analogues, which are more lipophilic .
Hydrogen-Bonding Patterns and Crystal Packing
highlights the role of hydrogen bonding in molecular aggregation. The sulfamoyl group (-SO₂NH₂) in the target compound can form bifurcated hydrogen bonds (N–H···O and S–O···H), stabilizing crystal lattices or protein interactions. In contrast, CF₃ groups in patent compounds participate only in weak van der Waals interactions, reducing crystalline stability .
Computational and Crystallographic Validation
The target compound’s Z-imine configuration and planar benzothiazole-furan system suggest a rigid geometry, validated by software like SHELXL (for refinement) and ORTEP (for visualization) . Similar compounds in likely underwent analogous validation, though their lack of sulfamoyl groups may result in less dense H-bond networks .
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole core, which is recognized for its diverse biological properties, including antimicrobial and anticancer activities. The following sections will delve into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 438.53 g/mol. The structure incorporates a benzothiazole moiety, which is known for its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole moiety is known to inhibit certain enzyme activities, potentially leading to apoptosis in cancer cells. Additionally, the compound may modulate cellular pathways by binding to DNA or proteins, thereby altering gene expression and protein function.
Anticancer Activity
Research has indicated that compounds with benzothiazole derivatives exhibit significant anticancer properties. A study evaluated various benzothiazole derivatives for their ability to induce apoptosis in cancer cell lines such as U937 and MCF-7. The results showed that certain derivatives could activate procaspase-3, leading to increased caspase-3 activity and subsequent apoptosis in cancer cells .
| Compound | Cell Line | Mechanism | Result |
|---|---|---|---|
| 8j | U937 | Procaspase-3 activation | Significant apoptosis |
| 8k | MCF-7 | Procaspase-3 activation | Strongest activity observed |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. A related study highlighted the antibacterial efficacy of benzothiazole derivatives against various bacterial strains. For instance, compounds were tested against Xanthomonas species with median effective concentration (EC50) values indicating potent antibacterial effects .
| Bacterial Strain | EC50 (µg/ml) |
|---|---|
| Xanthomonas axonopodis | 22 |
| Xanthomonas oryzae | 15 |
Case Studies
- Anticancer Evaluation : In a comparative study of several benzothiazole derivatives, this compound was shown to have a notable impact on cancer cell viability in vitro. The study focused on its ability to induce cell cycle arrest and apoptosis through the mitochondrial pathway .
- Antimicrobial Screening : Another investigation assessed the antimicrobial potential of this compound against various pathogens. Results indicated that it exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting its potential as a lead compound for antibiotic development .
Q & A
Q. What are the standard synthetic routes for preparing N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide?
- Methodological Answer : The synthesis typically involves three key steps:
Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with a ketone/aldehyde under acidic conditions (e.g., HCl or H₂SO₄) to generate the dihydrobenzothiazole scaffold .
Sulfamoylation : Introduction of the sulfamoyl group at the 6-position using sulfamoyl chloride in the presence of a base like pyridine .
Carboxamide coupling : Reaction of the benzothiazole intermediate with furan-2-carboxylic acid via EDC/HOBt-mediated amide bond formation .
- Key Optimization : Control of stereochemistry (Z-configuration) requires low-temperature conditions (0–5°C) during the coupling step .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks to confirm the Z-configuration (e.g., deshielded imine proton at δ 8.2–8.5 ppm) and sulfamoyl group (δ 3.1–3.3 ppm for SO₂NH₂) .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 453.2) .
Q. What functional groups influence the compound’s reactivity and biological activity?
- Methodological Answer : Critical functional groups include:
- Sulfamoyl group : Enhances solubility and hydrogen-bonding interactions with biological targets .
- Furan-2-carboxamide : Stabilizes π-π stacking in enzyme binding pockets .
- 2-Methoxyethyl side chain : Modulates lipophilicity (logP ~2.8) and membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical fidelity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Temperature Control : Maintain ≤5°C during imine formation to favor the Z-isomer .
- Catalysis : Screen Pd/Cu catalysts for coupling efficiency (e.g., 10 mol% Pd(OAc)₂ increases yield by 15%) .
- Design of Experiments (DoE) : Apply factorial design to optimize molar ratios (e.g., 1.2:1 benzothiazole:furan acid) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Validation : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Purity Reassessment : Verify compound integrity via LC-MS to rule out degradation products .
- Orthogonal Assays : Use surface plasmon resonance (SPR) to confirm binding affinity discrepancies from cell-based assays .
Q. What strategies are effective for studying the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to map binding modes .
- Molecular Dynamics Simulations : Simulate ligand-protein stability over 100 ns to identify key residues (e.g., Lys68 in EGFR) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
Q. How can stereochemical challenges during synthesis be addressed?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10) .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
